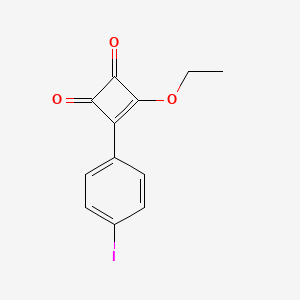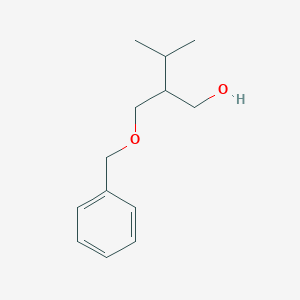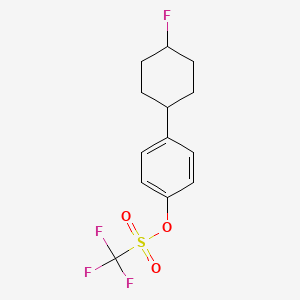
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C13H14F4O3S. It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl group is substituted with a 4-fluorocyclohexyl group. This compound is known for its applications in organic synthesis, particularly in the field of cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-(4-fluorocyclohexyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic aromatic substitution yields substituted aromatic compounds.
Applications De Recherche Scientifique
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of new materials with unique properties, such as polymers and advanced composites.
Agrochemical Research: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate involves its role as an electrophilic reagent in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as an arylating agent, transferring the aryl group to the reaction partner .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the 4-fluorocyclohexyl group.
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate: Contains a trifluoromethyl group instead of the 4-fluorocyclohexyl group.
Uniqueness
4-(4-Fluorocyclohexyl)phenyl trifluoromethanesulfonate is unique due to the presence of the 4-fluorocyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Numéro CAS |
184842-51-1 |
|---|---|
Formule moléculaire |
C13H14F4O3S |
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
[4-(4-fluorocyclohexyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H14F4O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h3-4,7-9,11H,1-2,5-6H2 |
Clé InChI |
GWLVPTAZHCCLAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
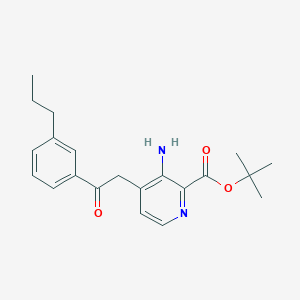
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
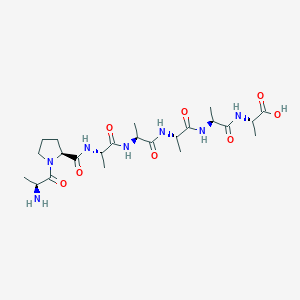
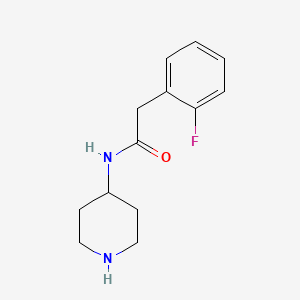
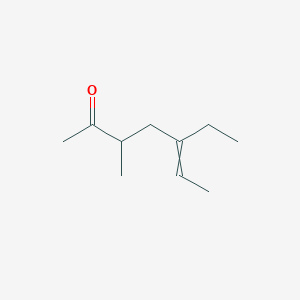
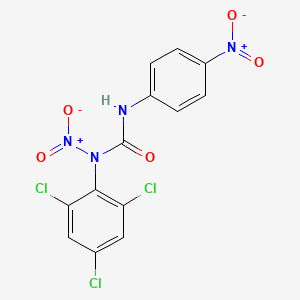
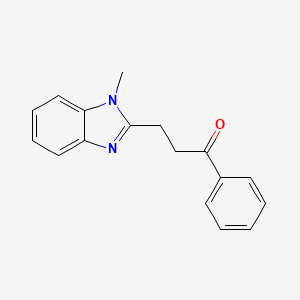
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
